(5-(3-Methyl-1H-pyrazol-1-yl)thiophen-2-yl)boronic acid
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Overview
Description
(5-(3-Methyl-1H-pyrazol-1-yl)thiophen-2-yl)boronic acid is a boronic acid derivative that features a pyrazole ring substituted with a methyl group and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine, using vitamin B1 as a catalyst . The reaction conditions are generally mild, with the process being carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would be optimized for higher yields and purity, possibly involving continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(5-(3-Methyl-1H-pyrazol-1-yl)thiophen-2-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazole or thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura cross-coupling reactions can yield a wide range of biaryl compounds, while oxidation and reduction reactions can lead to various functionalized derivatives of the original compound.
Scientific Research Applications
(5-(3-Methyl-1H-pyrazol-1-yl)thiophen-2-yl)boronic acid has several scientific research applications:
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and developing new bioactive molecules.
Medicine: Its derivatives may have pharmacological properties, making it a subject of interest in drug discovery and development.
Industry: The compound can be used in the production of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (5-(3-Methyl-1H-pyrazol-1-yl)thiophen-2-yl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical assays and as a potential inhibitor of enzymes that contain active site serine or threonine residues .
Comparison with Similar Compounds
Similar Compounds
3-(5-Methyl-1H-pyrazol-1-yl)thiophene-2-boronic acid: Similar structure but with different substitution patterns on the pyrazole ring.
5-(3-Methyl-1H-pyrazol-1-yl)thiophene-2-carboxylic acid: Contains a carboxylic acid group instead of a boronic acid group.
3-(5-Methyl-1H-pyrazol-1-yl)thiophene-2-sulfonic acid: Features a sulfonic acid group, providing different reactivity and applications.
Uniqueness
The uniqueness of (5-(3-Methyl-1H-pyrazol-1-yl)thiophen-2-yl)boronic acid lies in its combination of a pyrazole ring, a thiophene ring, and a boronic acid group
Properties
Molecular Formula |
C8H9BN2O2S |
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Molecular Weight |
208.05 g/mol |
IUPAC Name |
[5-(3-methylpyrazol-1-yl)thiophen-2-yl]boronic acid |
InChI |
InChI=1S/C8H9BN2O2S/c1-6-4-5-11(10-6)8-3-2-7(14-8)9(12)13/h2-5,12-13H,1H3 |
InChI Key |
RTNAVFLVBXDWDX-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(S1)N2C=CC(=N2)C)(O)O |
Origin of Product |
United States |
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